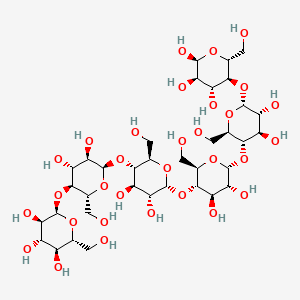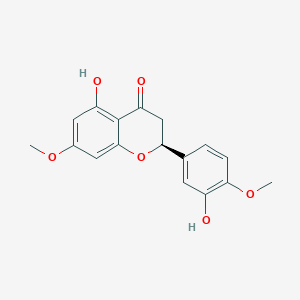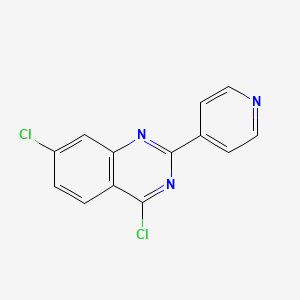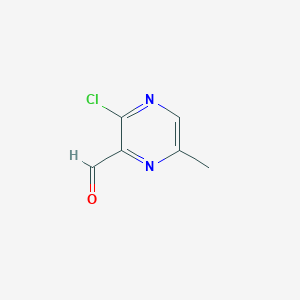
4,4'-Vinylenedianilinium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Vinylenedianilinium dichloride is an organic compound with the molecular formula C14H16Cl2N2. It is a derivative of aniline, featuring a vinylene group linking two anilinium ions.
Métodos De Preparación
The synthesis of 4,4’-Vinylenedianilinium dichloride typically involves the reaction of 4,4’-diaminostilbene with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the stability of the intermediate compounds.
Solvent: Aqueous or alcoholic solvents are commonly used to facilitate the reaction.
Catalysts: In some cases, catalysts may be employed to enhance the reaction rate and yield.
Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled conditions to produce the desired compound efficiently .
Análisis De Reacciones Químicas
4,4’-Vinylenedianilinium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful in dye synthesis.
Reduction: Reduction reactions can convert it back to the corresponding diamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,4’-Vinylenedianilinium dichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-Vinylenedianilinium dichloride exerts its effects involves interactions with various molecular targets. The vinylene group allows for conjugation with other aromatic systems, enhancing its reactivity. The anilinium ions can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
4,4’-Vinylenedianilinium dichloride can be compared with other similar compounds such as:
4,4’-Bipyridinium dichloride: Known for its electrochemical properties and applications in molecular electronics.
4,4’-Diaminostilbene: A precursor in the synthesis of 4,4’-Vinylenedianilinium dichloride, used in dye production.
4,4’-Dinitrostilbene: Another related compound with applications in the synthesis of dyes and pigments.
The uniqueness of 4,4’-Vinylenedianilinium dichloride lies in its combination of the vinylene linkage and anilinium ions, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
66635-40-3 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
4-[2-(4-aminophenyl)ethenyl]aniline;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h1-10H,15-16H2;1H |
Clave InChI |
YOAPQLOVVAMAIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one](/img/structure/B8058902.png)


![(18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) (E)-2-methylbut-2-enoate](/img/structure/B8058923.png)
![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8058930.png)







